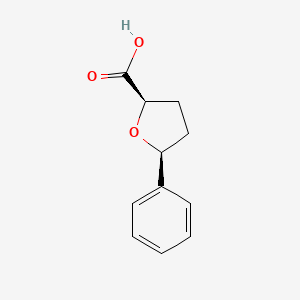
rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans (rac-MMC) is an organic compound that is used in a variety of scientific research applications. It is a chiral molecule, meaning it has two stereoisomers, or mirror images, of the same molecule. The trans isomer is the form that is most commonly used in scientific research. Rac-MMC is a versatile compound that has been used in a variety of scientific research applications, including enzyme inhibition, protein purification, and drug delivery.
科学的研究の応用
Rac-MMC has been used in a variety of scientific research applications. It has been used as an enzyme inhibitor, as a protein purification agent, and as a drug delivery agent. In enzyme inhibition, rac-MMC has been used to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and glutathione S-transferase (GST), an enzyme involved in detoxification. Rac-MMC has also been used as a protein purification agent, as it has been found to bind to proteins and can be used to separate them from other molecules. Finally, rac-MMC has been used as a drug delivery agent, as it has been found to be able to bind to drugs and carry them to specific locations in the body.
作用機序
The mechanism of action of rac-MMC is not fully understood, however, it is believed to act by binding to proteins or enzymes and inhibiting their activity. Rac-MMC has been found to bind to proteins and enzymes, such as cyclooxygenase-2 and glutathione S-transferase, and inhibit their activity. Additionally, rac-MMC has been found to bind to drugs and carry them to specific locations in the body, suggesting that it may act as a drug delivery agent.
Biochemical and Physiological Effects
Rac-MMC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and glutathione S-transferase. Additionally, it has been found to bind to proteins and drugs, suggesting that it may act as a protein purification agent and a drug delivery agent.
実験室実験の利点と制限
Rac-MMC has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available. Additionally, it is a chiral molecule, meaning it can be used to separate enantiomers, or mirror images, of molecules. However, rac-MMC is relatively expensive and can be difficult to handle in laboratory experiments.
将来の方向性
There are several potential future directions for the use of rac-MMC. One potential direction is the use of rac-MMC as an enzyme inhibitor in drug development. Additionally, rac-MMC could be used to develop more efficient methods of protein purification and drug delivery. Finally, rac-MMC could be used to develop more efficient methods of separating enantiomers of molecules.
合成法
Rac-MMC can be synthesized using a variety of methods. The most common method is to react a mixture of 2-chloro-6-methylmorpholine and ethyl acetoacetate in the presence of sodium hydroxide. This reaction results in the formation of rac-MMC and sodium chloride as the byproduct. Other methods of synthesis include the reaction of 2-chloro-6-methylmorpholine and ethyl acetoacetate in the presence of zinc chloride, or the reaction of 2-chloro-6-methylmorpholine and ethyl acetoacetate in the presence of boron trifluoride.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans involves the reaction of (R)-6-methylmorpholine-2-carboxylic acid with methanol and hydrochloric acid to form methyl (R)-6-methylmorpholine-2-carboxylate hydrochloride. The resulting product is then subjected to racemization using a chiral base, followed by recrystallization to obtain the racemic mixture of methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans.", "Starting Materials": [ "(R)-6-methylmorpholine-2-carboxylic acid", "Methanol", "Hydrochloric acid", "Chiral base" ], "Reaction": [ "1. React (R)-6-methylmorpholine-2-carboxylic acid with methanol and hydrochloric acid to form methyl (R)-6-methylmorpholine-2-carboxylate hydrochloride.", "2. Subject the resulting product to racemization using a chiral base.", "3. Recrystallize the racemic mixture to obtain rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans." ] } | |
CAS番号 |
2307780-69-2 |
製品名 |
rac-methyl (2R,6S)-6-methylmorpholine-2-carboxylate hydrochloride, trans |
分子式 |
C7H14ClNO3 |
分子量 |
195.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



